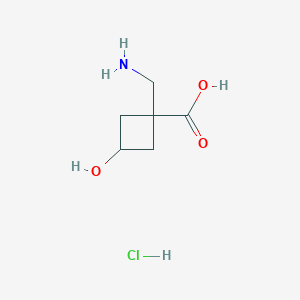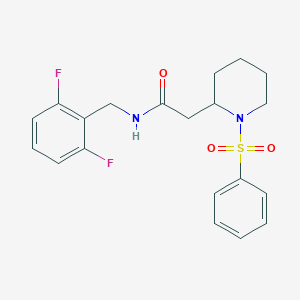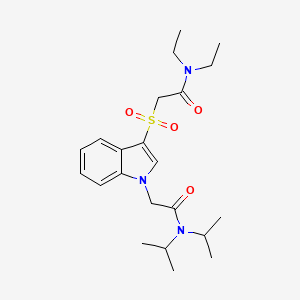
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Elaboration
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole and similar compounds are valuable in synthetic chemistry. For instance, the synthesis of extended oxazoles involves reactions at the methylene position, producing a range of products like monoalkylated, dialkylated, and cyclic products. Such processes are crucial in creating complex molecules like anti-inflammatory drugs (Patil & Luzzio, 2016).
Corrosion Inhibition
Compounds like 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole have applications in corrosion inhibition. For example, triazole derivatives demonstrate significant efficiency in protecting mild steel in acidic environments, showcasing their potential as corrosion inhibitors (Lagrenée et al., 2002).
Anticancer Activity
Some 4-arylsulfonyl-1,3-oxazoles exhibit notable anticancer activities. They have been tested against various cancer cell lines, showing cytostatic and antiproliferative effects. This highlights their potential as lead compounds for further research and development of new anticancer drugs (Zyabrev et al., 2022).
Crystallography and Molecular Docking
Crystallographic studies and molecular docking are important for understanding the molecular structures and interactions of such compounds. For instance, analyzing the crystal structure of tetrazole derivatives aids in comprehending their interaction with biological targets, like enzymes (Al-Hourani et al., 2015).
Fluorescent Molecular Probes
Oxazole derivatives with sulfonyl groups can serve as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful in biological studies for tracking various events and processes (Diwu et al., 1997).
Antimicrobial Activity
Several 1,3-oxazole and 1,3-thiazole derivatives, similar in structure to 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole, have shown potential as antimicrobial agents. Their ability to combat bacterial strains and fungi highlights their significance in developing new antibacterial and antifungal drugs (Kornienko et al., 2014).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-13-8-10-22(11-9-13)19-18(21-17(25-19)16-3-2-12-26-16)27(23,24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFITXBCODEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)
![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)


![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)
![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)